molecular formula C12H21NO B14362878 8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 90158-30-8

8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B14362878
CAS No.: 90158-30-8
M. Wt: 195.30 g/mol
InChI Key: GQWCWWLQWMHAFF-UHFFFAOYSA-N
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Description

8-(2,2-Dimethylpropyl)-8-azabicyclo[321]octan-3-one is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one can be achieved through several methods. One common approach involves the transannular enolate alkylation of piperazinone derivatives. This method provides a flexible route to highly constrained bicyclic peptidomimetic synthons with substitution at the Calpha position . Another method involves the use of intramolecular Diels-Alder reactions, which can efficiently construct the bicyclic skeleton .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. For example, gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported as an efficient method .

Chemical Reactions Analysis

Types of Reactions

8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides are the major products formed during oxidation reactions.

    Reduction: Alcohols are the primary products of reduction reactions.

    Substitution: Substituted derivatives of the original compound are formed during substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins . The compound binds to the active site of the enzyme, preventing the transfer of farnesyl groups to target proteins, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug design and its role in enzyme inhibition highlight its importance in scientific research and industrial applications.

Properties

90158-30-8

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

8-(2,2-dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C12H21NO/c1-12(2,3)8-13-9-4-5-10(13)7-11(14)6-9/h9-10H,4-8H2,1-3H3

InChI Key

GQWCWWLQWMHAFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C2CCC1CC(=O)C2

Origin of Product

United States

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